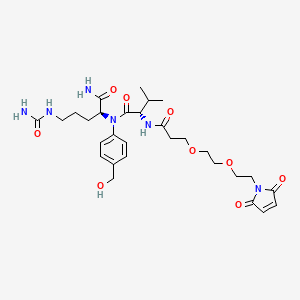

Mal-PEG2-Val-Cit-amido-PAB-OH

Description

Evolution of Cleavable Linker Design in Targeted Delivery Systems

The concept of targeted therapy, first envisioned by Paul Ehrlich as a "magic bullet," has evolved significantly since its inception in the early 20th century. emerypharma.combiochempeg.com Early attempts at creating targeted delivery systems were often hampered by limitations such as unstable linkers and low drug-to-antibody ratios (DARs). emerypharma.combiochempeg.com The first generation of ADCs in the 1990s utilized linkers that were often unstable in the bloodstream, leading to premature release of the cytotoxic payload and a short half-life. biochempeg.com

This led to the development of more sophisticated cleavable linkers, designed to release the drug payload only upon reaching the target tumor environment. broadpharm.comproteogenix.science These linkers exploit the unique physiological conditions of tumor cells, such as lower pH and the presence of specific enzymes. broadpharm.comchemistryviews.org Three main types of cleavable linkers have been prominently used:

Acid-sensitive linkers: These linkers, often containing a hydrazone group, are designed to hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.8-6.0) compared to the neutral pH of the cytosol (pH 7.4). broadpharm.comrsc.org

Glutathione-sensitive linkers: These utilize disulfide bonds that are reduced by the higher intracellular concentrations of glutathione (B108866), releasing the payload. broadpharm.com

Enzyme-sensitive linkers: These incorporate peptide sequences that are specifically cleaved by proteases, such as cathepsins, which are highly expressed in the lysosomes of tumor cells. broadpharm.comunimi.it

The Valine-Citrulline (Val-Cit) dipeptide linker, first introduced by Dubowchik and colleagues, marked a significant advancement in enzyme-cleavable linker technology. broadpharm.com This linker is specifically recognized and cleaved by cathepsin B, an enzyme abundant in lysosomes, ensuring intracellular drug release. tcichemicals.comaxispharm.com The success of Val-Cit linkers in preclinical and clinical settings has established them as a cornerstone of modern ADC design. mdpi.comcam.ac.uk

Strategic Importance of Mal-PEG2-Val-Cit-amido-PAB-OH Architecture

| Component | Function |

| Maleimide (B117702) (Mal) | Serves as a reactive group for conjugation to the antibody. It specifically and covalently binds to the free thiol groups on cysteine residues of the protein. broadpharm.comaxispharm.comrsc.org |

| Polyethylene (B3416737) Glycol (PEG2) | A two-unit polyethylene glycol spacer that enhances the solubility and stability of the linker and the overall ADC. glpbio.com It can also create a shield around the payload, reducing aggregation and immunogenicity. |

| Valine-Citrulline (Val-Cit) | A dipeptide sequence that is specifically cleaved by the lysosomal enzyme cathepsin B. cd-bioparticles.netcd-bioparticles.net This enzymatic cleavage is the trigger for drug release within the target cell. |

| para-Aminobenzyl Alcohol (PAB-OH) | A self-immolative spacer. Following the cleavage of the Val-Cit dipeptide, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, which in turn releases the attached drug payload in its unmodified, active form. mdpi.comnih.gov |

The maleimide group provides a stable and selective method for attaching the linker to the antibody. axispharm.comchemrxiv.org The PEG2 spacer addresses the hydrophobicity of many cytotoxic payloads, improving the pharmacokinetic properties of the ADC. rsc.org The Val-Cit dipeptide ensures that the linker remains intact in the bloodstream and only releases the payload inside the target cell where cathepsin B is present. axispharm.com Finally, the self-immolative PAB spacer is critical for the efficient release of the unmodified drug, as any residual linker fragment attached to the payload could diminish its activity. mdpi.comnih.gov

Scope of Academic Research on Val-Cit-PAB-Based Linkers

The Val-Cit-PAB linker system has been the subject of extensive academic and industrial research, leading to its inclusion in several FDA-approved ADCs. mdpi.comnih.govresearchgate.net Research has focused on several key areas:

Stability and Cleavage Mechanisms: Studies have investigated the stability of Val-Cit linkers in plasma and the precise mechanisms of their cleavage by cathepsins. cam.ac.uknih.gov While generally stable, some studies have shown that certain plasma enzymes, like carboxylesterase 1C (Ces1C) in mice, can partially cleave the Val-Cit linker, highlighting the importance of linker design and conjugation site. nih.govacs.orgnih.gov Research has also shown that other lysosomal enzymes besides cathepsin B, such as cathepsins L, S, and F, can contribute to the cleavage of Val-Cit linkers. nih.gov

Modifications to Enhance Performance: To improve plasma stability and cleavage selectivity, researchers have explored modifications to the core Val-Cit-PAB structure. For example, adding a glutamic acid residue to the N-terminus of the Val-Cit dipeptide (Glu-Val-Cit) has been shown to increase plasma stability by making it a poor substrate for Ces1C, without affecting its cleavage by cathepsin B. unimi.it

Application in Different Contexts: While initially designed for internalizing ADCs, research has shown that Val-Cit linkers can also be effective in non-internalizing systems, where drug release occurs in the tumor microenvironment. rsc.orgnih.gov This expands the range of potential targets for ADCs.

Synthesis and Optimization: Several research groups have reported improved and scalable methods for the synthesis of Val-Cit-PAB linkers, addressing challenges such as preventing racemization of the citrulline stereogenic center. nih.gov

The ongoing research into Val-Cit-PAB based linkers continues to refine their design and expand their application, solidifying their importance in the development of next-generation targeted therapies.

Properties

IUPAC Name |

(2S)-5-(carbamoylamino)-2-[N-[(2S)-2-[3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]-4-(hydroxymethyl)anilino]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42N6O9/c1-19(2)26(33-23(37)11-14-43-16-17-44-15-13-34-24(38)9-10-25(34)39)28(41)35(21-7-5-20(18-36)6-8-21)22(27(30)40)4-3-12-32-29(31)42/h5-10,19,22,26,36H,3-4,11-18H2,1-2H3,(H2,30,40)(H,33,37)(H3,31,32,42)/t22-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUIUTNYVVFCDIA-NVQXNPDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(C1=CC=C(C=C1)CO)C(CCCNC(=O)N)C(=O)N)NC(=O)CCOCCOCCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(C1=CC=C(C=C1)CO)[C@@H](CCCNC(=O)N)C(=O)N)NC(=O)CCOCCOCCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Design and Structural Rationale of Mal Peg2 Val Cit Amido Pab Oh

Maleimide (B117702) Moiety: Role in Covalent Bioconjugation

The maleimide group is a key component for attaching the linker to the antibody. axispharm.com It is a well-established chemical entity in bioconjugation due to its high reactivity and selectivity. nih.govresearchgate.net

Thiol-Reactive Chemistry and Selectivity Considerations

The primary mechanism of action for the maleimide moiety is its reaction with thiol groups, specifically those from cysteine residues on proteins. axispharm.comnih.gov This reaction, a Michael addition, forms a stable covalent thioether bond. axispharm.comnih.gov A significant advantage of this chemistry is its high selectivity for thiols, especially within a pH range of 6.5 to 7.5, which is compatible with physiological conditions. axispharm.comnih.gov At neutral pH, the reaction with thiols is approximately 1,000 times faster than its reaction with amines, another common functional group in proteins. axispharm.com This selectivity allows for precise and controlled conjugation to specific cysteine residues on an antibody. nih.gov

The rate and selectivity of the thiol-maleimide reaction can be influenced by various factors, including the solvent, the presence of initiators, and the specific nature of the thiol-containing molecule. rsc.org Computational and experimental studies have shown that the reaction can proceed through different mechanisms (base-initiated, nucleophile-initiated, or ion pair-initiated) depending on these conditions. rsc.org

Maleimide Stability and Exchange Mechanisms

While the thioether bond formed is generally considered stable, it has been recognized that the resulting thiosuccinimide linkage can be less robust than initially thought. nih.govsci-hub.se Under physiological conditions, it can undergo a retro-Michael reaction, leading to the dissociation of the linker from the antibody. nih.govucl.ac.uk This deconjugation can result in the premature release of the drug, potentially leading to off-target toxicity and reduced efficacy. ucl.ac.uk

Another process that can affect the stability of the maleimide conjugate is thiol exchange, where the initial thioether bond is cleaved and the linker is transferred to another thiol-containing molecule, such as glutathione (B108866), which is abundant in plasma. nih.govnih.govprolynxinc.com

To address these stability issues, several strategies have been developed. One approach is the hydrolysis of the thiosuccinimide ring to form a ring-opened succinamic acid thioether. prolynxinc.comacs.org This hydrolyzed product is significantly more stable and resistant to retro-Michael reactions and thiol exchange. acs.org The rate of this stabilizing hydrolysis can be accelerated by introducing electron-withdrawing groups to the maleimide structure. acs.org Other innovative approaches include the development of "self-hydrolyzing" maleimides that incorporate a basic amino group to catalyze the hydrolysis of the thiosuccinimide ring, and the use of alternative maleimide structures, such as those with exocyclic double bonds, to enhance conjugate stability. ucl.ac.ukcreativepegworks.com

| Reaction | Description | Stability Implication |

| Thiol-Michael Addition | Reaction of maleimide with a thiol group (e.g., from cysteine) to form a thiosuccinimide linkage. axispharm.com | Forms the initial covalent bond between the linker and the antibody. |

| Retro-Michael Reaction | Reversal of the Michael addition, leading to cleavage of the thiosuccinimide bond. ucl.ac.uk | Can cause premature drug release and reduced efficacy. ucl.ac.uk |

| Thiol Exchange | Transfer of the maleimide-linked payload to another thiol-containing molecule. nih.gov | Leads to off-target toxicity and loss of the therapeutic agent from the antibody. ucl.ac.uk |

| Hydrolysis | Ring-opening of the thiosuccinimide to form a stable succinamic acid thioether. acs.org | Stabilizes the conjugate and prevents deconjugation. acs.org |

| Thiazine (B8601807) Formation | A side-reaction that can occur with N-terminal cysteine peptides, leading to a stable thiazine structure. nih.govbachem.com | Can be a strategy to improve linker stability but is also a potential impurity. nih.govbachem.com |

Polyethylene (B3416737) Glycol (PEG) Spacer: Influence on Solubility and Flexibility

The inclusion of a polyethylene glycol (PEG) spacer in the linker design serves several crucial functions, primarily related to improving the physicochemical properties of the resulting ADC. labinsights.nl

PEG Length Optimization and Conformational Dynamics

The length of the PEG chain is a critical parameter that can be optimized to fine-tune the properties of the ADC. rsc.orgaacrjournals.org Studies have shown that increasing PEG length can enhance the solubility of hydrophobic drug-linkers, enabling the use of organic co-solvents during conjugation and facilitating the synthesis of ADCs with higher drug-to-antibody ratios (DARs). labinsights.nlrsc.org Longer PEG chains can also improve the pharmacokinetic profile of an ADC by reducing its clearance rate and increasing its exposure in the body. aacrjournals.orgresearchgate.net However, there appears to be an optimal length, as excessively long PEG chains may not provide additional benefits and could potentially hinder the ADC's efficacy. aacrjournals.orgresearchgate.net For instance, research has indicated that a PEG8 unit may be the point at which further increases in length have a diminished impact on clearance rates. aacrjournals.orgresearchgate.net The flexible nature of the PEG chain also provides conformational freedom, which can be important for allowing the different components of the ADC to function optimally.

Hydrophilicity Contribution to Linker Properties

Reduced aggregation of the ADC. labinsights.nl

Improved pharmacokinetic properties, such as a longer half-life in circulation. labinsights.nllabinsights.nl

Decreased non-specific uptake by tissues, which can reduce off-target toxicity. wuxiapptec.com

Potentially lower immunogenicity. labinsights.nl

The strategic placement of PEG units within the linker, such as in a pendant or branched configuration, can also be tuned to further enhance the stability and pharmacokinetic properties of the ADC. researchgate.netnih.gov

| PEG Length (Number of Units) | Observed Effect on ADC Properties |

| 0 (No PEG) | Rapid clearance, significant weight loss in tolerability studies. sigmaaldrich.com |

| 2 | Effective at eliminating aggregation. rsc.org |

| 4, 6 | Intermediate drug loading achieved in some studies. rsc.org |

| 8, 12 | Stabilized clearance rates, approaching that of the naked antibody. sigmaaldrich.com Improved tolerability and efficacy in preclinical models. sigmaaldrich.com |

| 24 | Enabled conjugation without organic co-solvents, but did not necessarily lead to higher drug loading in all cases. rsc.org |

Valine-Citrulline (Val-Cit) Dipeptide: Protease-Cleavable Recognition Motif

The Valine-Citrulline (Val-Cit) dipeptide is a key element of the linker's cleavage mechanism, ensuring that the cytotoxic drug is released specifically within the target cancer cells. iris-biotech.deiris-biotech.de This dipeptide was chosen and optimized to be a substrate for lysosomal proteases, particularly cathepsin B. nih.govbiorxiv.org

Cathepsin B is an enzyme that is highly active within the lysosomes of cells but has very low activity in the bloodstream. iris-biotech.deiris-biotech.de This differential activity is crucial for the selective release of the drug. Once the ADC is internalized by a cancer cell, it is trafficked to the lysosome, where cathepsin B cleaves the amide bond between the valine and citrulline residues. iris-biotech.de This cleavage initiates a cascade that leads to the release of the active drug.

The Val-Cit linker has demonstrated high stability in human plasma, which is essential to prevent premature drug release during circulation. iris-biotech.de Following the enzymatic cleavage of the Val-Cit motif, the PAB (p-aminobenzyl alcohol) spacer undergoes a 1,6-elimination reaction, which is a self-immolative process that results in the traceless release of the drug molecule in its active form. iris-biotech.de

While the Val-Cit linker is widely used and has been incorporated into several approved ADCs, research has shown that other dipeptides, such as Valine-Alanine (Val-Ala), can also be effective and may offer different cleavage kinetics and hydrophobicity profiles. iris-biotech.denih.gov The choice of dipeptide can modulate the in vivo stability and anticancer activity of the ADC. nih.gov

| Dipeptide Linker | Key Features |

| Valine-Citrulline (Val-Cit) | Substrate for cathepsin B. iris-biotech.de High stability in human plasma. iris-biotech.de Widely used in approved ADCs. nih.gov |

| Valine-Alanine (Val-Ala) | Also effectively cleaved by lysosomal proteases. iris-biotech.de Exhibits lower hydrophobicity compared to Val-Cit. iris-biotech.de |

| Phenylalanine-Lysine (Phe-Lys) | Cleaved more rapidly than Val-Cit in some studies. iris-biotech.de |

Substrate Specificity for Lysosomal Proteases (e.g., Cathepsin B)

The selection of the Val-Cit dipeptide is the result of screening various peptide sequences for their susceptibility to Cathepsin B cleavage and their stability in plasma. iris-biotech.de Studies have shown that the Val-Cit linker is efficiently cleaved by Cathepsin B, while exhibiting significant stability in human and mouse serum. This high specificity is crucial for minimizing off-target toxicity. While Val-Cit is a primary substrate for Cathepsin B, other lysosomal proteases like Cathepsin S, L, and F may also contribute to its cleavage. nih.govcam.ac.uk The rate of cleavage can be influenced by the surrounding molecular structure. For instance, the presence of the PAB group is known to facilitate enzyme binding and cleavage, whereas its absence can sterically hinder the enzyme's access to the cleavage site. nih.govnih.gov

A comparative study on dipeptide linkers revealed that while a Phe-Lys linker was cleaved more rapidly by isolated Cathepsin B, the Val-Cit linker demonstrated superior stability. iris-biotech.de In another study, the Val-Ala dipeptide was also found to be an effective substrate for lysosomal enzymes, though it was cleaved at about half the rate of the Val-Cit linker in an isolated Cathepsin B assay. iris-biotech.debroadpharm.com

| Dipeptide Sequence | Relative Cleavage Rate by Cathepsin B | Plasma Stability |

| Val-Cit | High | High iris-biotech.de |

| Phe-Lys | Very High iris-biotech.de | Moderate cam.ac.uk |

| Val-Ala | Moderate iris-biotech.de | High broadpharm.com |

Stereochemical Requirements for Enzymatic Hydrolysis

The stereochemistry of the amino acid residues in the dipeptide linker is critical for efficient enzymatic hydrolysis. Cathepsin B, like most proteases, exhibits a high degree of stereospecificity. The natural L-configuration of both valine and citrulline is essential for optimal recognition and cleavage by the enzyme. nih.gov Any alteration in the stereochemistry at the α-carbon of either amino acid can significantly reduce or abolish the rate of hydrolysis. This is because the enzyme's active site is precisely shaped to accommodate the specific three-dimensional structure of the L-dipeptide substrate. Maintaining the correct stereochemistry throughout the synthesis of the linker is therefore a critical aspect of its design and production. nih.gov

p-Aminobenzyl (PAB) Spacer: Self-Immolative Drug Release Mechanism

The p-aminobenzyl (PAB) group is a self-immolative spacer that plays a pivotal role in the release of the active drug in its unmodified form. mdpi.comnih.govsymeres.com Once the Val-Cit dipeptide is cleaved by Cathepsin B, the newly exposed aniline (B41778) nitrogen of the PAB group initiates a spontaneous electronic cascade. nih.govrsc.org

Impact of Aromatic Ring Substitutions on Immoliation Kinetics

The kinetics of the 1,6-elimination can be modulated by introducing substituents on the aromatic ring of the PAB spacer. rsc.orgacs.org Research has shown that electron-donating groups on the ring can enhance the rate of elimination by stabilizing the developing positive charge on the benzylic carbon during the transition state. rsc.orgresearchgate.net Conversely, electron-withdrawing groups tend to decrease the rate of self-immolation. rsc.org The position of these substituents is also important, with groups ortho to the benzylic leaving group having the most significant effect due to their ability to participate in conjugation. rsc.org For example, studies have demonstrated that the presence of ortho-methyl groups can influence the conformation and electronic properties of the spacer, thereby affecting the stability and elimination rate. acs.org This ability to tune the kinetics of the self-immolative process allows for the fine-tuning of drug release profiles. acs.orgresearchgate.net

| Substituent Type on PAB Ring | Effect on 1,6-Elimination Rate | Rationale |

| Electron-Donating (e.g., -OCH3) | Increase rsc.org | Stabilization of the developing positive charge on the benzylic carbon. rsc.orgresearchgate.net |

| Electron-Withdrawing (e.g., -NO2) | Decrease rsc.org | Destabilization of the developing positive charge. |

| Ortho-Methyl Groups | Can alter rate acs.org | Induces a twist in the N-C aromatic bond, affecting resonance and stability. acs.org |

Terminal Hydroxyl Functional Group: Derivatization Strategies for Payload Attachment

The terminal hydroxyl group of the PAB-OH spacer is the point of attachment for the drug payload. broadpharm.combroadpharm.com This hydroxyl group can be derivatized in various ways to form a stable linkage with the drug that will be cleaved during the self-immolative process. A common strategy involves activating the hydroxyl group to facilitate its reaction with a nucleophilic functional group on the drug, such as an amine or a hydroxyl group. iris-biotech.de

For instance, the PAB-OH can be reacted with p-nitrophenyl chloroformate to form a reactive p-nitrophenyl carbonate. iris-biotech.de This activated linker can then readily react with primary or secondary amines on a drug molecule to form a carbamate (B1207046) linkage. iris-biotech.de Alternatively, for drugs containing a hydroxyl group, the PAB-OH can be activated using methods like the Mitsunobu reaction to form an ether linkage. iris-biotech.de The choice of derivatization strategy and the resulting linkage (e.g., carbamate, carbonate, ether) can influence the stability of the conjugate and the kinetics of the final drug release step. iris-biotech.dersc.org For example, phenolic ethers linked to a Val-Cit-PAB system have been shown to be stable in aqueous buffers and serum, with fragmentation occurring only after enzymatic cleavage. rsc.org

Synthetic Methodologies and Chemical Transformations for Mal Peg2 Val Cit Amido Pab Oh and Its Conjugates

Multistep Synthesis of Mal-PEG2-Val-Cit-amido-PAB-OH Backbone

The construction of the this compound backbone is a sequential process that involves the careful assembly of its constituent parts. The synthesis typically begins with the formation of the dipeptide-PAB core, followed by the introduction of the PEG spacer and the maleimide (B117702) functional group.

Peptide Synthesis Strategies for Val-Cit Dipeptide

The valine-citrulline (Val-Cit) dipeptide is a critical component of the linker, designed to be selectively cleaved by the lysosomal enzyme cathepsin B, which is often overexpressed in tumor cells. glpbio.comkinampark.com The synthesis of the Val-Cit dipeptide is a key step that requires careful control of stereochemistry to ensure the biological activity of the final conjugate.

A common strategy involves the use of fluorenylmethyloxycarbonyl (Fmoc) protecting group chemistry on solid-phase or in solution. To avoid epimerization of the citrulline stereocenter, a known issue in peptide coupling reactions, specific coupling reagents and conditions are employed. One approach involves the synthesis of Fmoc-Val-Cit-OH, which is then coupled to para-aminobenzyl alcohol (PAB-OH). chemicalbook.com An alternative and often higher-yielding method that minimizes racemization risk involves first coupling Fmoc-protected citrulline to PAB-OH, followed by Fmoc deprotection and subsequent coupling to Fmoc-protected valine. chemicalbook.com

| Step | Reactants | Coupling Reagent | Solvent | Key Considerations |

| 1 | Fmoc-Cit-OH, PAB-OH | HATU, DIPEA | DMF | Controlled addition of base to prevent Fmoc deprotection. |

| 2 | Piperidine | DMF | Fmoc deprotection to yield H2N-Cit-PAB-OH. | |

| 3 | Fmoc-Val-OSu, H2N-Cit-PAB-OH | DMF | Coupling to form Fmoc-Val-Cit-PAB-OH. |

This table presents a representative synthetic strategy for the Val-Cit-PAB moiety.

Coupling Reactions for PAB and PEG Integration

The para-aminobenzyl alcohol (PAB) group serves as a self-immolative spacer. frontiersin.org Upon cleavage of the Val-Cit dipeptide by cathepsin B, the PAB linker undergoes a 1,6-elimination reaction to release the conjugated payload in its active form. kinampark.com The PAB moiety is typically introduced by coupling p-aminobenzyl alcohol to the C-terminus of the dipeptide. chemicalbook.com

The polyethylene (B3416737) glycol (PEG) spacer, in this case a diethylene glycol unit (PEG2), is incorporated to enhance the hydrophilicity and solubility of the linker-payload complex. mdpi.com This can improve the pharmacokinetic properties of the resulting ADC. The PEG unit is typically introduced after the formation of the Val-Cit-PAB core. This is achieved by deprotecting the N-terminus of the dipeptide (e.g., by removing the Fmoc group with piperidine) and then coupling it with a maleimide-functionalized PEG acid derivative, such as Mal-amido-PEG2-acid.

Maleimide Introduction Techniques

The maleimide group is introduced at the terminus of the PEG spacer to serve as a reactive handle for conjugation to biomolecules. broadpharm.com This is typically accomplished by reacting the free amine of the deprotected PEG-Val-Cit-PAB-OH intermediate with a maleimide-containing activated ester, such as N-succinimidyl 3-maleimidopropionate. The maleimide group is specifically reactive towards thiol groups, such as those found on cysteine residues. broadpharm.com

Conjugation Strategies to Biomolecules

Once synthesized, the this compound linker is ready for conjugation to a biomolecule, most commonly an antibody, to form an ADC.

Site-Specific Cysteine Conjugation via Maleimide Chemistry

The maleimide group on the linker reacts with the thiol group of a cysteine residue on the antibody via a Michael addition reaction to form a stable thioether bond. kinampark.com This reaction is highly specific for thiols under mild conditions (pH 6.5-7.5), minimizing off-target reactions with other amino acid residues. researchgate.net For site-specific conjugation, engineered antibodies with cysteine residues introduced at specific locations are often used. This allows for the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR). kinampark.com

A significant consideration in maleimide-cysteine conjugation is the potential for the retro-Michael reaction, which can lead to deconjugation of the linker-payload from the antibody. researchgate.netucl.ac.uk This can result in premature drug release and potential off-target toxicity. To mitigate this, strategies have been developed to increase the stability of the thioether linkage. One common approach is the hydrolysis of the thiosuccinimide ring, which can be promoted by the local microenvironment on the antibody or by adjusting the reaction conditions. ucl.ac.uk The use of N-aryl maleimides has also been shown to enhance the stability of the conjugate. kinampark.com

| Parameter | Condition | Purpose |

| pH | 6.5 - 7.5 | Promotes specific reaction of maleimide with thiols. |

| Temperature | Room Temperature | Mild conditions to maintain protein integrity. |

| Post-conjugation pH adjustment | pH 8.5 - 9.0 (briefly) | Can promote hydrolysis of the thiosuccinimide ring to increase stability. |

This table outlines typical conditions for maleimide-cysteine conjugation.

Terminal Functionalization for Payload Linkage (e.g., PNP Carbonate Formation)

The hydroxyl group of the PAB moiety on the this compound linker must be activated to enable the attachment of a cytotoxic payload. A widely used method for this activation is the formation of a p-nitrophenyl (PNP) carbonate. mdpi.comiris-biotech.de This is achieved by reacting the PAB-OH with p-nitrophenyl chloroformate or bis(p-nitrophenyl) carbonate in the presence of a base. google.comwpi.edu

The resulting Mal-PEG2-Val-Cit-amido-PAB-PNP is a stable, activated linker that readily reacts with nucleophilic groups (such as amines or hydroxyls) on the payload molecule to form a carbamate (B1207046) linkage. iris-biotech.de The p-nitrophenoxide is an excellent leaving group, facilitating an efficient coupling reaction under mild conditions. This strategy allows for the flexible and efficient attachment of a wide variety of payloads to the linker before or after conjugation to the antibody.

Purification and Isolation Techniques for Conjugates

Following the conjugation reaction, the resulting mixture contains the desired antibody-drug conjugate (ADC), as well as unconjugated antibody, free drug-linker, and potentially aggregated or fragmented species. nih.gov A robust purification process is therefore essential to isolate the ADC and ensure its purity, homogeneity, and safety. A variety of chromatographic techniques are employed for this purpose, often in combination.

Size-Exclusion Chromatography (SEC) is a fundamental technique used to separate molecules based on their size. It is effective in removing small molecule impurities like unconjugated drug-linker and residual solvents from the much larger ADC. SEC is also used to quantify high molecular weight species, such as aggregates, which can impact the efficacy and safety of the final product. researchgate.net

Affinity Chromatography , such as Protein A chromatography, can be used as an initial capture step to separate the antibody and ADC from other process-related impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is another powerful technique for analyzing and purifying ADCs. It separates molecules based on their hydrophobicity and can be used to resolve different drug-loaded species. researchgate.net For instance, after reducing the ADC into its light and heavy chains, RP-HPLC can separate the unconjugated chains from those carrying one or more drug molecules. researchgate.net

The selection and optimization of these purification techniques are critical for obtaining a final ADC product that meets stringent quality standards.

Table 1: Purification Techniques for this compound Conjugates

| Technique | Principle of Separation | Application in ADC Purification | Key Findings/Information Obtained |

| Size-Exclusion Chromatography (SEC) | Molecular Size | Removal of unconjugated drug-linker, salts, and solvents. Quantification of aggregates. | Purity, presence of high molecular weight species. researchgate.net |

| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Separation of ADCs with different drug-to-antibody ratios (DAR). | Drug load distribution, average DAR, and isomeric configurations. researchgate.netchromatographyonline.com |

| Affinity Chromatography (e.g., Protein A) | Specific Binding | Initial capture and purification of the antibody and ADC from host cell proteins and other impurities. | High-purity capture of antibody-containing species. |

| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Analysis and separation of drug-loaded light and heavy chains after reduction. | Characterization of drug distribution on light and heavy chains, identification of over- and under-conjugated species. researchgate.net |

Analytical Characterization of Synthesized Compounds and Intermediates

Thorough analytical characterization of the drug-linker, the antibody, and the final antibody-drug conjugate (ADC) is essential throughout the development and manufacturing process. A suite of analytical methods is employed to confirm the identity, purity, and stability of these complex biomolecules. nih.govamericanlaboratory.com

Mass Spectrometry (MS) is a cornerstone technique for the characterization of ADCs. It provides precise molecular weight information, which can be used to confirm the identity of the drug-linker and to determine the drug-to-antibody ratio (DAR) of the ADC. chromatographyonline.comamericanlaboratory.com When coupled with liquid chromatography (LC-MS), it can provide detailed information about the distribution of different drug-loaded species. chromatographyonline.com Peptide mapping, which involves digesting the ADC and analyzing the resulting peptides by LC-MS, can be used to identify the specific sites of conjugation on the antibody. americanlaboratory.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of the drug-linker intermediate. 1H and 13C NMR can confirm the chemical structure and purity of the synthesized this compound linker.

High-Performance Liquid Chromatography (HPLC) in various modes is used extensively. As mentioned in the purification section, SEC-HPLC is used to assess aggregation and fragmentation, while HIC-HPLC and RP-HPLC are used to determine the DAR and drug load distribution. researchgate.net UV-Vis spectroscopy is often used in conjunction with HPLC to quantify the protein and drug components based on their distinct absorbance maxima, which allows for the calculation of the average DAR. nih.gov

Capillary Electrophoresis (CE) , particularly capillary electrophoresis-sodium dodecyl sulfate (B86663) (CE-SDS), is another high-resolution separation technique used to assess the purity and heterogeneity of ADCs. nih.gov It can separate different drug-loaded species based on their size and charge.

Table 2: Analytical Characterization Methods for this compound and its Conjugates

| Analytical Technique | Information Obtained | Application |

| Mass Spectrometry (MS) | Molecular weight, drug-to-antibody ratio (DAR), identification of conjugation sites (peptide mapping). | Characterization of drug-linker and final ADC. chromatographyonline.comamericanlaboratory.com |

| Nuclear Magnetic Resonance (NMR) | Structural confirmation and purity of the drug-linker. | Characterization of the synthetic this compound intermediate. |

| HPLC (SEC, HIC, RP-HPLC) | Purity, aggregation, drug load distribution, average DAR. | Characterization of intermediates and the final ADC product. researchgate.net |

| UV-Vis Spectroscopy | Concentration of protein and drug, calculation of average DAR. | Routine analysis and in-process control. nih.gov |

| Capillary Electrophoresis (CE-SDS) | Purity, heterogeneity, separation of drug-loaded species. | Characterization of the final ADC product. nih.gov |

Mechanistic Investigations of Mal Peg2 Val Cit Amido Pab Oh Linker Cleavage and Payload Release

Enzymatic Hydrolysis Studies of the Val-Cit Linker

The valine-citrulline (Val-Cit) dipeptide within the linker is specifically designed to be a substrate for lysosomal proteases, which are abundant in the intracellular environment of cancer cells. broadpharm.comcd-bioparticles.netmedkoo.comiris-biotech.de This targeted cleavage is a key feature that ensures the selective release of the payload within the target cell. medkoo.combroadpharm.com

In Vitro Cleavage Kinetics by Purified Proteases (e.g., Cathepsin B, Cathepsin S, Cathepsin L)

Initial research identified cathepsin B as the primary enzyme responsible for the cleavage of the Val-Cit linker. cd-bioparticles.netmedkoo.comtcichemicals.com However, subsequent studies, including gene knockout experiments, have revealed that a broader range of cathepsins, such as cathepsin S and cathepsin L, are also capable of hydrolyzing this dipeptide sequence. encyclopedia.pubnih.govpreprints.org The Val-Cit motif is recognized by the carboxydipeptidase activity of cathepsin B, which cleaves the amide bond between the citrulline residue and the p-aminobenzyl carbamate (B1207046) (PABC) spacer. tcichemicals.comcam.ac.uk

Kinetic studies are crucial for understanding the efficiency of this cleavage. The Michaelis-Menten parameters, Vmax and Km, are often determined to quantify the enzymatic activity. For instance, studies have compared the cleavage of Val-Cit linkers to other dipeptide sequences. While Phe-Lys was found to be hydrolyzed faster than Val-Cit by isolated cathepsin B, their cleavage rates were comparable when incubated in rat liver lysosomal extracts, suggesting the involvement of multiple lysosomal enzymes in the process. cam.ac.uk

The following table summarizes representative kinetic data for the cleavage of Val-Cit-based linkers by cathepsin B.

| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|---|

| vc-MMAE ADC | Cathepsin B | 15.4 ± 2.1 | 0.14 ± 0.01 | 9,090 | acs.org |

| cBu-Cit-PABC Linker | Cathepsin B | Similar to Val-Cit | Similar to Val-Cit | Similar to Val-Cit | nih.gov |

pH Dependence of Enzymatic Activity

The activity of lysosomal proteases like cathepsin B is highly dependent on pH. These enzymes exhibit optimal activity in the acidic environment of the lysosome, which typically has a pH ranging from 4.5 to 5.0. pyxisoncology.comacs.org This pH dependency is a critical factor for the selective cleavage of the linker within the lysosome, as the physiological pH of the bloodstream (around 7.4) renders the enzyme less active, thus keeping the ADC intact in circulation. cam.ac.uknih.gov Studies have shown that the cleavage of Val-Cit linkers is significantly enhanced at acidic pH levels characteristic of the lysosomal compartment. acs.orgpyxisoncology.com

Influence of Substrate Presentation on Cleavage Efficiency

The efficiency of enzymatic cleavage can be influenced by how the substrate is presented to the enzyme. Steric hindrance from the payload or the antibody can affect the ability of cathepsins to access the Val-Cit cleavage site. encyclopedia.pubnih.gov The inclusion of a spacer, such as the p-aminobenzyl carbamate (PABC) group, between the dipeptide and the payload is crucial for minimizing this steric hindrance and facilitating efficient enzyme binding and cleavage. encyclopedia.pubnih.govnih.gov

Self-Immolative Cascade of the PAB Spacer

Following the enzymatic cleavage of the Val-Cit dipeptide, the p-aminobenzyl (PAB) spacer undergoes a spontaneous, self-immolative cascade to release the payload. encyclopedia.pubnih.govnih.gov This process is critical for ensuring that the drug is released in its active, unmodified form. iris-biotech.denih.gov

Reaction Mechanism of 1,6-Elimination

The cleavage of the amide bond between citrulline and the PAB spacer exposes a free aniline (B41778) moiety. This triggers a rapid 1,6-elimination reaction. mdpi.comnih.govgoogle.com The reaction proceeds through an electronic cascade, leading to the formation of an unstable intermediate, an aza-quinone methide, and the release of carbon dioxide. cam.ac.ukmdpi.comotago.ac.nz This spontaneous fragmentation ultimately liberates the payload. iris-biotech.denih.govotago.ac.nz

Factors Governing the Rate of Drug Uncaging

The rate of the 1,6-elimination and subsequent drug release is influenced by several factors. The electronic properties of the payload itself can play a role. For instance, when the PAB spacer is connected to a phenol-containing payload as an ether, the presence of electron-withdrawing groups on the phenol (B47542) can accelerate the immolation process. nih.gov This is because they help to delocalize the negative charge on the resulting anionic phenol oxygen. nih.gov Conversely, electron-donating groups on the phenol can slow down the release. unimi.it

Modifications to the PAB ring itself can also impact the rate of drug uncaging. Studies have shown that substitutions on the benzene (B151609) ring can either enhance or completely abolish the self-immolative process. For example, ortho-allylation of the benzyl (B1604629) alcohol was found to completely prevent cathepsin cleavage due to steric hindrance. encyclopedia.pubnih.gov In contrast, introducing an N-methyl carboxyamide group at the meta position yielded encouraging results. encyclopedia.pubnih.gov

Characterization of Released Payload Species

Upon cleavage of the Val-Cit dipeptide by lysosomal proteases, the p-aminobenzyl carbamate (PAB) spacer undergoes a 1,6-elimination reaction. nih.gov This self-immolative process is crucial as it releases the payload in its original, unmodified, and active form. The primary species released is the free drug, which was initially attached to the PAB group via a carbamate bond. tcichemicals.comtcichemicals.com

The characterization of these released payloads is critical for understanding the efficacy and potential bystander effect of the ADC. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (Q-TOF/MS) are employed to identify and quantify the cleaved products. researchgate.net These studies confirm the precise release of the intended cytotoxic agent, for instance, monomethyl auristatin E (MMAE), from the linker. researchgate.netnih.gov The ability to release the payload without any residual linker components is a significant advantage of the PAB self-immolative spacer. nih.gov

Intracellular Trafficking and Compartmentalization Affecting Linker Activation

The activation of the Mal-PEG2-Val-Cit-amido-PAB-OH linker is intrinsically linked to the intracellular trafficking of the ADC. After an ADC binds to its target antigen on the surface of a cancer cell, it is internalized, primarily through receptor-mediated endocytosis. encyclopedia.pubresearchgate.net The ADC then traffics through the endosomal pathway to the lysosome. nih.govtandfonline.comnih.gov

The acidic environment of the lysosome (pH 4.8) and the presence of a high concentration of specific proteases are the key triggers for linker cleavage. nih.govbroadpharm.com The Val-Cit dipeptide sequence is specifically designed to be a substrate for lysosomal proteases, most notably cathepsin B. tcichemicals.comproteogenix.sciencecd-bioparticles.net However, research has shown that other cathepsins, such as cathepsin L and cathepsin S, also contribute to the cleavage of the Val-Cit linker. nih.gov This enzymatic cleavage is the rate-limiting step for payload release and is a hallmark of this linker's design, ensuring that the cytotoxic agent is liberated predominantly within the target cell, thereby minimizing systemic toxicity. nih.govcd-bioparticles.netaxispharm.com The efficiency of this process is influenced by the rate of ADC internalization and its subsequent trafficking to the lysosomal compartment. researchgate.netnih.gov

Comparative Analysis with Other Cleavable Linker Chemistries

The this compound linker's performance is often benchmarked against other cleavable linker technologies, each with distinct mechanisms of action and properties.

| Linker Type | Cleavage Mechanism | Key Features & Distinctions |

| Val-Cit (Protease-Cleavable) | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B). tcichemicals.comproteogenix.science | High plasma stability, specific release in the lysosome. The Val-Cit motif is a well-established substrate for cathepsins. nih.govnih.gov Susceptible to premature cleavage by certain extracellular proteases like neutrophil elastase and carboxylesterase 1C in rodents, which can be a limitation in preclinical studies. researchgate.netnih.govacs.org |

| Disulfide | Reduction in the high glutathione (B108866) concentration of the intracellular environment. broadpharm.com | Relies on the redox potential difference between the extracellular and intracellular compartments. Can be susceptible to premature cleavage in the bloodstream. Newer designs aim to improve stability. rsc.org |

| Hydrazone | Hydrolysis in the acidic environment of endosomes and lysosomes (pH 5-6). nih.govbroadpharm.com | Generally less stable in plasma compared to Val-Cit linkers, which can lead to off-target toxicity. nih.govcam.ac.uk The rate of hydrolysis is pH-dependent. |

| Glucuronide | Cleavage by β-glucuronidase, an enzyme overexpressed in some tumor microenvironments and within lysosomes. nih.gov | The hydrophilic nature of the glucuronide moiety can improve the pharmacokinetic profile of the ADC. nih.gov Offers an alternative enzymatic release mechanism that can be exploited for specific tumor types. |

Table 1: Comparative Analysis of Cleavable Linker Chemistries

Studies have shown that Val-Cit linkers, like this compound, generally exhibit superior plasma stability compared to hydrazone linkers. nih.gov While disulfide linkers offer a different release mechanism, they can face challenges with stability in circulation. rsc.org Glucuronide linkers present a hydrophilic alternative, potentially reducing aggregation issues seen with more hydrophobic linkers, though in some cases, they have been less well-tolerated in vivo compared to Val-Cit-PAB systems. nih.gov The choice of linker is a critical determinant of an ADC's therapeutic index, balancing efficacy at the tumor site with safety in systemic circulation.

Biostability and Controlled Release Performance of Mal Peg2 Val Cit Amido Pab Oh Linkers

In Vitro Plasma Stability Assessments

The stability of the linker in plasma is paramount to the success of an ADC, preventing the premature release of the cytotoxic payload which could lead to off-target toxicity and a diminished therapeutic window. chromatographyonline.com The Val-Cit-PABC (valine-citrulline-p-aminobenzyl carbamate) component is specifically designed to be stable at the neutral pH of blood. adcreview.com

In vitro assessments using human plasma have demonstrated that Val-Cit-PABC linkers are remarkably stable. nih.govnih.gov Studies on ADCs employing this linker, such as brentuximab vedotin, showed less than 2% of the payload was released after 10 days of incubation in human plasma at 37°C. almacgroup.com This high stability is attributed to the specific recognition of the Val-Cit dipeptide by lysosomal proteases, which are not highly active in the bloodstream, and the presence of serum protease inhibitors. adcreview.com

However, a notable discrepancy exists between stability in human plasma and rodent plasma. cam.ac.uk The Val-Cit linker is significantly less stable in mouse and rat plasma due to enzymatic cleavage by a specific carboxylesterase known as Ces1C. nih.govmdpi.comaacrjournals.org This premature payload release in rodent models presents a significant challenge for preclinical evaluation. nih.govmdpi.com For instance, while a Val-Cit containing ADC exhibited a half-life of 230 days in human plasma, its half-life in mouse plasma was only 80 hours. cam.ac.uk

| Species | Condition | Stability Metric (t½) | Finding |

| Human | Isolated Plasma | ~230 days | High stability, minimal premature release. cam.ac.uk |

| Mouse | Isolated Plasma | ~80 hours | Lower stability due to Ces1C enzyme activity. cam.ac.uk |

| Rat | Serum | - | ADCs with tandem-cleavage linkers showed improved stability over 7 days compared to standard Val-Cit linkers. acs.org |

This table presents comparative stability data for Val-Cit based linkers in different plasma environments.

Evaluation of Premature Release in Circulation Mimicking Conditions

Stability in Simulated Biological Fluids (e.g., Endosomal, Lysosomal Environments)

The design of the Mal-PEG2-Val-Cit-amido-PAB-OH linker is predicated on its selective cleavage within the acidic and enzyme-rich environment of the cell's endosomes and lysosomes. nih.govpreprints.org After an ADC binds to its target antigen on a cancer cell, it is internalized, often through receptor-mediated endocytosis, into these compartments. nih.gov

The Val-Cit dipeptide is an excellent substrate for specific lysosomal proteases, most notably cathepsin B, which is often overexpressed in tumor cells. adcreview.comiris-biotech.decd-bioparticles.net In the acidic milieu of the lysosome (pH 4.5-5.0), cathepsin B efficiently cleaves the peptide bond between citrulline and the PABC group. mdpi.comiris-biotech.de This initial cleavage is the rate-limiting step that triggers a rapid, self-immolative cascade. The PABC spacer spontaneously undergoes a 1,6-elimination reaction, releasing the unmodified active payload, carbon dioxide, and an aza-quinone methide byproduct. cam.ac.ukiris-biotech.de This mechanism ensures that the drug is released in its fully active form directly inside the target cell. iris-biotech.de In an isolated cathepsin B cleavage assay, the Val-Ala linker, a similar dipeptide, was cleaved at half the rate of the Val-Cit linker, highlighting the efficiency of the Val-Cit sequence. iris-biotech.de

Assessment of Conjugate Integrity in Preclinical Models (without clinical data)

The instability of Val-Cit linkers in rodent plasma complicates preclinical evaluation, as the premature drug release can lead to an underestimation of the ADC's potential therapeutic index. nih.govcam.ac.uk Researchers have demonstrated that the potency and antitumor activity of Val-Cit containing ADCs are reduced by this instability in mouse models. cam.ac.uk To overcome this, studies often use Ces1C knockout mice or employ linker modifications to generate more relevant preclinical data. nih.govnih.gov Analytical methods such as enzyme-linked immunosorbent assays (ELISA) and mass spectrometry are used to monitor the drug-to-antibody ratio (DAR) and the structural integrity of the ADC in biological samples over time. chromatographyonline.comacs.orgpromega.ca

Modulation of Release Kinetics through Linker Modifications

To address the challenges of linker stability, particularly in preclinical mouse models, extensive research has focused on modifying the Val-Cit-PABC structure to modulate release kinetics. aacrjournals.org The goal is to enhance plasma stability while retaining sensitivity to lysosomal proteases. mdpi.comresearchgate.net

A successful strategy has been the addition of a polar functional group at the N-terminus of the valine residue (the P3 position). nih.govu-tokyo.ac.jp Introducing a highly polar glutamic acid residue to create a Glu-Val-Cit linker has been shown to dramatically increase stability in mouse plasma by preventing cleavage by Ces1C. nih.govunimi.it This modification does not significantly impair the linker's susceptibility to cathepsin B-mediated cleavage inside the target cell. aacrjournals.orgunimi.it An anti-HER2 ADC with a Glu-Val-Cit linker demonstrated superior stability and therapeutic activity in xenograft mouse models compared to its conventional Val-Cit counterpart. nih.gov Other modifications include replacing valine with a cyclobutane-1,1-dicarboxamide (B1604724) (cBu) to create a cBu-Cit linker, which shows enhanced selectivity for cathepsin B over other proteases. nih.gov

| Linker Modification | Key Feature | Impact on Mouse Plasma Stability | Impact on Cathepsin B Cleavage |

| Val-Cit (Standard) | Cathepsin B substrate | Low stability (cleaved by Ces1C). nih.govnih.gov | Efficiently cleaved. aacrjournals.orgiris-biotech.de |

| Glu-Val-Cit | Addition of a polar glutamic acid residue at the P3 position. unimi.it | Dramatically increased stability. nih.govu-tokyo.ac.jp | Not significantly altered; remains susceptible to cleavage. aacrjournals.orgunimi.it |

| cBu-Cit | Replacement of Valine with a cyclobutane-1,1-dicarboxamide. nih.gov | - | Increased specificity for Cathepsin B. nih.gov |

| Glucuronide-Val-Cit | Addition of a glucuronide moiety to mask the dipeptide. acs.org | More stable compared to monocleavage linkers. acs.org | Cleavage occurs after glucuronide is removed by β-glucuronidase in the lysosome. acs.org |

This table summarizes various modifications to the Val-Cit linker and their effects on stability and cleavage kinetics.

Variations and Analogues of Mal Peg2 Val Cit Amido Pab Oh for Enhanced Linker Performance

Optimization of PEG Spacer Length and Architecture

Research has shown a clear relationship between PEG length and the pharmacological properties of ADCs. aacrjournals.org Generally, increasing the length of the PEG chain can enhance the hydrophilicity of the ADC, which helps to mitigate aggregation issues, especially with high DAR conjugates. nih.govaacrjournals.org For example, in studies with homogeneous DAR 8 ADCs, longer PEG chains resulted in slower plasma clearance, with a threshold effect observed; beyond a PEG8 length, further increases did not significantly impact clearance. nih.govaacrjournals.org This slower clearance can lead to a wider therapeutic window. aacrjournals.org However, the optimal PEG length is not universal and often depends on the specific antibody, payload, and conjugation site. rsc.org In some cases, an intermediate PEG length (e.g., PEG6, PEG8, PEG12) resulted in higher drug loadings compared to very short (PEG4) or very long (PEG24) spacers. rsc.org Conversely, for certain linker-payloads, incorporating a PEG12 spacer actually reduced the DAR. rsc.org

The architecture of the PEG spacer is also a critical design parameter. researchgate.netamericanpharmaceuticalreview.com Studies have compared linear PEG spacers to branched or "pendant" architectures. researchgate.netamericanpharmaceuticalreview.com A key finding is that simply extending a linear PEG spacer can be insufficient to shield the hydrophobic payload, potentially leading to faster clearance and reduced efficacy. researchgate.netamericanpharmaceuticalreview.com In contrast, branched PEG architectures, such as two pendant PEG12 chains, have been shown to be more effective at masking payload hydrophobicity than a single linear PEG24 chain. researchgate.net This "hydrophilicity reservoir" effect can support higher DARs while maintaining favorable PK profiles and improving targeting specificity. researchgate.netamericanpharmaceuticalreview.com The configuration of the PEG unit must be carefully tuned to achieve ADCs with optimal stability and pharmacokinetics. researchgate.net

Table 1: Impact of PEG Spacer Length and Architecture on ADC Properties

| PEG Modification | Key Research Finding | Impact on ADC Properties | Reference(s) |

| Variable Linear Length (PEG4 to PEG24) | A threshold length of PEG8 was identified, beyond which ADC plasma clearance was not significantly improved. | Slower clearance, wider therapeutic window. | nih.govaacrjournals.org |

| Intermediate Linear Length (PEG6, 8, 12) | Achieved higher drug loadings (DAR) compared to shorter (PEG4) or longer (PEG24) spacers in a specific construct. | Optimized drug loading. | rsc.org |

| Short Linear Length (PEG2) | Eliminated aggregation as effectively as longer spacers and allowed for more efficient conjugation and optimal DAR in the development of MORAb-202. | Improved in vitro potency. | rsc.org |

| Branched/Pendant Architecture (e.g., 2xPEG12) | More effectively shielded payload hydrophobicity compared to a linear PEG24 chain. | Improved physical stability, slower clearance rates, better pharmacokinetic profiles. | researchgate.netamericanpharmaceuticalreview.com |

Investigation of Alternative Dipeptide Sequences for Protease Specificity

The Val-Cit dipeptide is widely used because it is a substrate for the lysosomal protease cathepsin B, which is often overexpressed in tumor cells. mdpi.com This provides a mechanism for intracellular drug release. However, Val-Cit can also be cleaved by other proteases, and its stability in rodent plasma can be poor, leading to potential off-target toxicity and challenges in preclinical evaluation. snmjournals.orgnews-medical.net These limitations have spurred the investigation of alternative dipeptide sequences to improve specificity and stability.

One of the most studied alternatives is Val-Ala. mdpi.comrsc.org Like Val-Cit, Val-Ala is cleaved by cathepsin B. rsc.org It has demonstrated better hydrophilicity and stability than Val-Cit, which is particularly advantageous when working with highly lipophilic payloads like pyrrolobenzodiazepine (PBD) dimers, where it can help prevent aggregation and achieve higher DARs. mdpi.com In studies with non-internalizing antibodies, an ADC with a Val-Ala linker showed better performance and in vivo stability compared to analogues with Val-Cit, Val-Lys, and Val-Arg linkers. nih.govresearchgate.net

Other dipeptide sequences have also been explored. A screen of various dipeptides identified Val-Gln and Leu-Gln as being cleaved more rapidly by cathepsins than Val-Cit or Val-Ala. acs.org However, when incorporated into ADCs, this faster cleavage rate did not translate to a significant difference in cytotoxic activity. rsc.org Sequences like Phe-Lys are also sensitive to lysosomal proteases. mdpi.com More recently, researchers have investigated sequences targeting different tumor-associated proteases, such as legumain, which specifically cleaves after asparagine residues. rsc.org Asn-containing dipeptides like Asn-Asn have shown high stability in plasma and selective cleavage by legumain, offering a potential alternative to cathepsin-dependent release mechanisms. Another approach involved designing a linker based on cyclobutane-1,1-dicarboxamide (B1604724) (cBu) to create a cBu-Cit moiety, which showed greater selectivity for cathepsin B over other cathepsins compared to Val-Cit. news-medical.netrsc.org

Table 2: Comparison of Alternative Dipeptide Linkers

| Dipeptide Sequence | Target Protease(s) | Key Characteristics | Reference(s) |

| Val-Cit | Cathepsin B, K, L | Gold standard, well-validated; can have stability issues in rodent plasma. | mdpi.comnews-medical.net |

| Val-Ala | Cathepsin B | More hydrophilic and stable than Val-Cit; beneficial for lipophilic payloads (e.g., PBDs). | mdpi.comrsc.orgnih.gov |

| Phe-Lys | Lysosomal Proteases | Early alternative to Val-Cit. | mdpi.com |

| Val-Gln / Leu-Gln | Cathepsins | Faster cleavage rates in enzymatic assays compared to Val-Cit, but similar ADC activity. | rsc.orgacs.org |

| Asn-Asn | Legumain | High plasma stability, resistant to non-specific cleavage; targets a different protease family. | |

| cBu-Cit | Cathepsin B | Designed for higher selectivity towards cathepsin B over other cathepsins. | news-medical.netrsc.org |

Modifications to the PAB Self-Immolative Moiety for Tuned Release

One strategy involves modulating the hydrophilicity of the PAB spacer. Researchers have designed a modified self-immolative spacer by incorporating a hydrophilic group directly onto the p-amino benzyl (B1604629) (pAB) ring. aacrjournals.org This approach, termed the "T moiety," was shown to enable the creation of homogeneous, high-DAR ADCs with the payload exatecan, avoiding the aggregation seen with standard Val-Ala or Val-Cit linkers. aacrjournals.org

Another approach is to replace the PAB spacer entirely with a different self-immolative system. For instance, a 7-amino-3-hydroxyethyl-coumarin (7-AHC) group was developed as a bifunctional alternative. nih.gov This moiety not only acts as a self-immolative spacer following dipeptide cleavage but also becomes fluorescent upon activation, allowing for monitoring of payload release. nih.gov Other self-immolative systems being explored include those based on cyclization-driven mechanisms and different electronic cascades, such as 1,4-elimination pathways often found in redox-sensitive disulfide linkers. sigutlabs.com The kinetics of the self-immolation process can also be tuned; for example, attaching the payload via a p-aminobenzyl ether (PABE) linkage instead of a carbamate (B1207046) (PABC) results in different release kinetics, offering another way to tailor the linker's performance. unimi.itiris-biotech.de

Table 3: Modifications and Alternatives to the PAB Self-Immolative Spacer

| Modification/Alternative | Mechanism | Purpose / Advantage | Reference(s) |

| Hydrophilic PAB ("T moiety") | 1,6-elimination | Increases hydrophilicity of the spacer to prevent aggregation with high DAR and/or hydrophobic payloads. | aacrjournals.org |

| p-Aminobenzyl ether (PABE) | 1,6-elimination | Connects to phenolic payloads; exhibits different release kinetics compared to PABC. | unimi.itiris-biotech.de |

| 7-Amino-3-hydroxyethyl-coumarin (7-AHC) | Self-immolation with fluorescence activation | Acts as a self-immolative spacer and a fluorescent reporter for drug release. | nih.gov |

| Cyclization-Driven Spacers | Intramolecular cyclization (e.g., forming a 5- or 6-membered ring) | Offers alternative chemical triggers and release kinetics compared to 1,6-elimination. | sigutlabs.com |

Bifunctional and Multifunctional Derivatives for Orthogonal Conjugation

Standard ADC linkers are bifunctional, with one reactive group for the antibody and one for the payload. The development of bifunctional and multifunctional derivatives allows for more complex ADC architectures, such as dual-drug conjugates or molecules with both a payload and a targeting or imaging agent. d-nb.infopolymerfactory.com A key enabling technology for this is orthogonal conjugation, which involves using distinct, non-interfering chemical reactions to attach different molecules to specific sites on the antibody. pnas.org

One strategy for creating dual-drug ADCs is the sequential unmasking of orthogonal protecting groups on native antibody cysteine residues. d-nb.info This allows for the site-specific conjugation of two different payloads onto the same antibody, which can enhance activity against heterogeneous tumors. d-nb.info Another powerful approach involves protein engineering to introduce non-natural amino acids (nnAAs) with unique chemical handles, such as a keto group, into the antibody sequence. pnas.orgnih.gov This provides a truly orthogonal site for conjugation via chemistries like oxime ligation, enabling precise control over the location and stoichiometry of conjugation and yielding highly homogeneous ADCs. pnas.orgnih.gov

Multifunctional linkers, such as those based on dendrons, offer another route to advanced conjugates. polymerfactory.com Dendrons can be designed with a single point of attachment for the antibody but offer multiple peripheral attachment points (e.g., 2, 4, or 8) for payloads or other functional molecules. polymerfactory.com This modular technology can be used to significantly increase the drug load per attachment site or to create multifunctional ADCs with tailored solubility and release properties. polymerfactory.com Similarly, branched linkers can be used to construct homogeneous bispecific ADCs, carrying both a cytotoxic payload and a separate tumor-targeting ligand (like folic acid), by using sequential orthogonal click reactions. researchgate.net These advanced derivatives move beyond simple drug delivery, creating sophisticated biologics with multiple functionalities.

Table 4: Strategies for Bifunctional and Multifunctional ADC Derivatives

| Strategy | Description | Key Advantage | Reference(s) |

| Orthogonal Cysteine Protection | Uses different protecting groups on native cysteines, which are sequentially removed to allow conjugation of different payloads. | Enables creation of dual-drug ADCs from native antibodies. | d-nb.info |

| Non-Natural Amino Acid (nnAA) Incorporation | Genetically encodes an amino acid with a unique chemical handle (e.g., a keto group) into the antibody. | Allows for highly specific, orthogonal conjugation, yielding homogeneous ADCs. | pnas.orgnih.govnih.gov |

| Dendritic Linkers | Utilizes a branched, tree-like linker with one central attachment point and multiple peripheral reactive sites. | Increases payload capacity per conjugation site; allows for multifunctionalization. | polymerfactory.com |

| Branched Linkers with Orthogonal Click Chemistry | A branched linker is attached to the antibody, followed by sequential, non-interfering "click" reactions to add different molecules. | Allows for the defined construction of bispecific ADCs (e.g., payload + targeting ligand). | researchgate.net |

Applications of Mal Peg2 Val Cit Amido Pab Oh in Targeted Bioconjugate Systems

Design Principles for Antibody-Drug Conjugates (ADCs) Utilizing the Linker

The design of Antibody-Drug Conjugates (ADCs) is a complex process where the linker plays a pivotal role in balancing efficacy and toxicity. nih.govbiochempeg.com The Mal-PEG2-Val-Cit-amido-PAB-OH linker incorporates several key components, each with a specific function, to create a stable and effective ADC. chemsrc.commedchemexpress.com

The core of this linker technology is the Valine-Citrulline (Val-Cit) dipeptide. This specific peptide sequence is designed to be a substrate for lysosomal proteases, particularly Cathepsin B, which is often upregulated in tumor cells. nih.govcd-bioparticles.net The linker remains stable in the systemic circulation but is cleaved upon internalization of the ADC into the target cancer cell and subsequent trafficking to the lysosome. cam.ac.uk This enzymatic cleavage is the primary mechanism for the release of the cytotoxic payload. tcichemicals.combeilstein-journals.org

The p-aminobenzyl alcohol (PAB) component acts as a self-immolative spacer. beilstein-journals.orgotago.ac.nzgoogle.com Once the Val-Cit dipeptide is cleaved by Cathepsin B, the PAB moiety undergoes a spontaneous 1,6-elimination reaction. cam.ac.ukotago.ac.nz This "self-immolative" process ensures the efficient and complete release of the unmodified active drug from the linker. arxiv.orgnih.gov The inclusion of a spacer like PAB is crucial as direct attachment of the payload to the dipeptide can sterically hinder the enzymatic cleavage. nih.govresearchgate.net

The maleimide (B117702) (Mal) group serves as the conjugation point to the antibody. It reacts specifically with thiol groups, such as those on cysteine residues of the antibody, to form a stable covalent bond. broadpharm.combroadpharm.com This allows for a secure attachment of the linker-drug complex to the targeting antibody.

Table 1: Components of the this compound Linker and Their Functions

| Component | Function | Key Characteristics |

|---|---|---|

| Maleimide (Mal) | Antibody Conjugation | Reacts with thiol groups on cysteine residues to form stable covalent bonds. broadpharm.combroadpharm.com |

| PEG2 Spacer | Improves Physicochemical Properties | Increases water solubility, reduces aggregation, and enhances pharmacokinetic profile. axispharm.comthermofisher.comcd-bioparticles.net |

| Valine-Citrulline (Val-Cit) | Cleavage Site | Specifically cleaved by lysosomal proteases like Cathepsin B, which are upregulated in tumor cells. nih.govcd-bioparticles.net |

| p-aminobenzyl alcohol (PAB) | Self-Immolative Spacer | Undergoes spontaneous 1,6-elimination after dipeptide cleavage to release the unmodified drug. cam.ac.ukotago.ac.nzgoogle.com |

Integration into Proteolysis-Targeting Chimeras (PROTACs) and Related Degraders

While primarily known for its use in ADCs, the cleavable nature of the this compound linker also makes it a candidate for integration into other targeted therapeutic platforms like Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.com PROTACs are heterobifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The linker in a PROTAC is a critical component that connects the target-binding ligand and the E3 ligase-binding ligand. The properties of this linker, such as its length, flexibility, and chemical nature, significantly influence the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase) and, consequently, the efficiency of protein degradation.

The this compound linker can be adapted for use in PROTACs where a controlled, stimulus-responsive release of one of the ligands or the entire PROTAC molecule might be desired. medchemexpress.com For instance, a PROTAC could be designed to be inactive until it reaches a specific cellular compartment, like the lysosome, where the Val-Cit sequence can be cleaved. This would offer an additional layer of targeted activity. The self-immolative PAB spacer would ensure a clean release of the active component. arxiv.orgnih.gov

Use in Other Targeted Delivery Platforms (e.g., Nanoparticles, Peptides)

The versatility of the this compound linker extends to its application in other targeted drug delivery systems, such as nanoparticles and peptide-drug conjugates.

In nanoparticle-based drug delivery, this linker can be used to attach targeting ligands (like antibodies or peptides) and therapeutic agents to the surface of nanoparticles. For example, a study demonstrated the use of a Val-Cit linker in cetuximab-conjugated bovine serum albumin (BSA) nanoparticles for the targeted delivery of doxorubicin (B1662922) to colorectal tumor cells. nih.gov The nanoparticles were designed to release the drug upon enzymatic cleavage within the target cells. The PEG component of the linker can also help to improve the biocompatibility and circulation time of the nanoparticles. thermofisher.com

Peptide-drug conjugates (PDCs) represent another area where this linker is valuable. beilstein-journals.org Similar to ADCs, PDCs use a peptide to target specific receptors on cancer cells. The this compound linker can be employed to connect a cytotoxic drug to the targeting peptide. The principles of stability in circulation and targeted release via enzymatic cleavage remain the same. beilstein-journals.org

Influence of Linker on Conjugate Homogeneity and Stoichiometry

The linker and the conjugation method significantly impact the homogeneity and stoichiometry of the resulting bioconjugate, which are critical quality attributes for therapeutic agents like ADCs. Homogeneity refers to the uniformity of the conjugate population, while stoichiometry, often expressed as the drug-to-antibody ratio (DAR), refers to the number of drug molecules attached to each antibody. cam.ac.uk

The use of maleimide chemistry for conjugation to cysteine residues allows for a degree of site-specificity, which can lead to more homogeneous ADCs compared to conjugation to lysine (B10760008) residues. rsc.org However, traditional cysteine conjugation methods can still result in a heterogeneous mixture of ADCs with varying DARs. Site-specific conjugation technologies, where cysteines are engineered into specific locations on the antibody, can be used with maleimide-containing linkers like this compound to produce highly homogeneous ADCs with a defined DAR. rsc.org

The physicochemical properties of the linker itself can influence the practical DAR that can be achieved. Highly hydrophobic linkers can lead to aggregation at higher DARs. acs.org The inclusion of a hydrophilic PEG2 spacer in the this compound linker helps to mitigate this issue, potentially allowing for higher drug loading without compromising the stability and solubility of the ADC. creative-biolabs.comresearchgate.net Studies have shown that using a short PEG spacer can lead to efficient conjugation with low levels of aggregation. creative-biolabs.com A higher DAR is often associated with increased potency, but it can also lead to increased toxicity if the linker is not sufficiently stable. nih.gov Therefore, the balance between DAR, stability, and efficacy is a key consideration in ADC design. biochempeg.com

Table 2: Research Findings on the Influence of the Linker

| Study Focus | Key Finding | Reference |

|---|---|---|

| ADC with Farletuzumab and Eribulin | Use of a PEG2 spacer in the linker resulted in efficient conjugation, a drug-to-antibody ratio of 4.0, and low aggregate levels. | creative-biolabs.com |

| Homogeneous ADC Production | Modification of engineered cysteine residues with a maleimide-Val-Cit-PABC linker produced homogeneous ADCs with a defined DAR of 2 or 4. | rsc.org |

| Linker Stability and DAR | Higher DARs are associated with a higher probability of toxicity, and cleavable linkers showed more adverse events compared to non-cleavable linkers. | nih.gov |

| Hydrophobicity and Pharmacokinetics | The hydrophobic nature of the Val-Cit-PAB linker can limit the achievable DAR due to aggregation. | acs.org |

Compound Names Mentioned:

this compound

Valine

Citrulline

p-aminobenzyl alcohol

Polyethylene (B3416737) glycol

Doxorubicin

Cetuximab

Monomethyl auristatin E

Eribulin

Farletuzumab

Computational and Theoretical Approaches to Mal Peg2 Val Cit Amido Pab Oh Linker Design

Molecular Dynamics Simulations of Linker Conformational Flexibility

The linker's structure combines several components with distinct properties. The maleimide (B117702) (Mal) group serves as a reactive handle for conjugation to cysteine residues on an antibody. nih.gov The short polyethylene (B3416737) glycol (PEG2) spacer is incorporated to enhance hydrophilicity and flexibility, which can mitigate aggregation issues often caused by hydrophobic linkers and payloads. sygnaturediscovery.comjenkemusa.com The Val-Cit dipeptide is the substrate for lysosomal proteases, and the para-aminobenzyl alcohol (PAB-OH) functions as a self-immolative unit. mdpi.commdpi.com

MD simulations can map the conformational landscape of the entire linker. Key parameters analyzed include:

Root-Mean-Square Deviation (RMSD): To assess the structural stability of the linker over the simulation time.

Radius of Gyration (Rg): To measure the linker's compactness, which relates to its hydrodynamic volume and steric profile.

Solvent Accessible Surface Area (SASA): To quantify the exposure of different parts of the linker to the solvent, indicating which components are likely to interact with the biological environment. Hydrophilic linkers can improve the developability profile of an ADC. sygnaturediscovery.com

Intramolecular Hydrogen Bonds: To understand the internal interactions that stabilize certain conformations.

Table 1: Representative Molecular Dynamics Simulation Parameters for Linker Components

| Parameter | Mal-PEG2 Fragment | Val-Cit-PABC Fragment | Observation |

| Avg. Radius of Gyration (Rg) (nm) | 0.5 - 0.8 | 0.6 - 1.0 | The PEG fragment contributes to a flexible, extended conformation, while the peptide-PABC portion may adopt more folded states. |

| Avg. Solvent Accessible Surface Area (SASA) (Ų) | 300 - 450 | 400 - 600 | The Val-Cit dipeptide and PABC group are generally solvent-exposed, a prerequisite for enzyme recognition and subsequent cleavage. |

| Flexibility (RMSF per residue) | High | Moderate | The PEG2 unit shows high root-mean-square fluctuation (RMSF), indicating significant flexibility. The dipeptide has more defined conformational preferences. |

Docking Studies of Protease-Linker Interactions

Docking studies are computational methods that predict the preferred orientation of one molecule when bound to a second to form a stable complex. For the Mal-PEG2-Val-Cit-amido-PAB-OH linker, docking is crucial for understanding its interaction with lysosomal proteases, primarily cathepsin B, which is responsible for cleaving the Val-Cit dipeptide. researchgate.netiris-biotech.de The efficiency of this cleavage is a critical determinant of the payload release rate at the target site. mdpi.com

The Val-Cit sequence is a well-established substrate for cathepsin B. cam.ac.uk Docking simulations place the linker into the active site of the enzyme to identify the most stable binding pose and quantify the interaction energy. Key findings from such studies typically reveal:

The P2 valine residue fits snugly into the hydrophobic S2 binding pocket of cathepsin B. nih.govencyclopedia.pub

The P1 citrulline residue forms multiple hydrogen bonds within the S1 pocket. nih.govencyclopedia.pub

The amide bond between citrulline and the PABC spacer is positioned optimally for nucleophilic attack by the catalytic cysteine residue (Cys25) in the cathepsin B active site. nih.gov

The PABC spacer itself plays a role in facilitating this interaction by providing adequate distance from the potentially bulky payload, which could otherwise sterically hinder the enzyme from binding to the dipeptide. preprints.orgmdpi.com Computational studies have confirmed that the absence of a spacer can significantly reduce the rate of cleavage. nih.gov Structure-based design has also explored peptidomimetic replacements for the valine residue, such as a cyclobutane-1,1-dicarboxamide (B1604724) (cBu) moiety, to enhance specificity for cathepsin B. encyclopedia.pubresearchgate.net

Table 2: Predicted Interactions from Docking Val-Cit-PABC in Cathepsin B Active Site

| Linker Residue | Cathepsin B Pocket | Interacting Enzyme Residues | Type of Interaction |

| Valine (P2) | S2 | Gly66, Pro67, Leu68 | Hydrophobic Interactions |

| Citrulline (P1) | S1 | Gly23, Cys25, Gly198 | Hydrogen Bonding |

| PABC Moiety | Near active site cleft | - | Provides spacing, minimal direct binding interaction |

Quantum Chemical Calculations of Self-Immolation Pathways

Once cathepsin B cleaves the amide bond between citrulline and the PAB spacer, the newly exposed aniline (B41778) nitrogen initiates a spontaneous, irreversible chemical cascade known as self-immolation. nih.govmdpi.com Quantum chemical calculations are employed to elucidate the precise mechanism and energetics of this process. nih.govrsc.org This reaction involves a 1,6-elimination through a transient p-aza-quinone methide intermediate, which rapidly decomposes to release the payload (in this case, the hydroxyl group). mdpi.comiris-biotech.de

Quantum calculations, often using Density Functional Theory (DFT), can model the electronic rearrangements and determine the energy barriers associated with each step of the self-immolation pathway. researchgate.netresearchgate.net These calculations help to:

Confirm the spontaneity of the 1,6-elimination by showing a low activation energy for the fragmentation of the PAB linker following amine deprotection.

Analyze the transition state structures of the key elimination step.